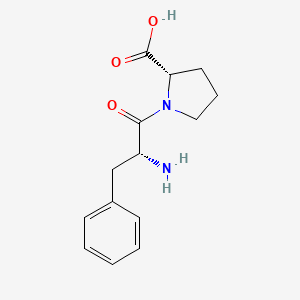

d-Phenylalanyl-l-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJQNWXCSUVMA-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199887 | |

| Record name | Phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51926-52-4 | |

| Record name | Phenylalanylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051926524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Stereochemical Impact on D Phenylalanyl L Proline Structure

Influence of d-Configuration at the Phenylalanine Moiety on Dipeptide Torsion Angles

The incorporation of a d-amino acid, such as d-phenylalanine (B559541), into a peptide chain has significant stereochemical consequences for the backbone torsion angles, commonly referred to as phi (φ) and psi (ψ). nih.gov These angles describe the rotation around the N-Cα and Cα-C bonds, respectively, and dictate the local conformation of the polypeptide chain. proteinstructures.com For peptides composed of l-amino acids, the sterically allowed regions of the Ramachandran plot are primarily in the left-handed quadrants. However, the presence of a d-amino acid obligatorily switches the preferred conformational space to the right side of the Ramachandran plot. nih.gov

Role of the Pyrrolidine (B122466) Ring of l-Proline (B1679175) in Constraining Dipeptide Conformation

The proline residue is unique among the proteinogenic amino acids due to its cyclic side chain, where the side chain is covalently bonded to the backbone nitrogen atom, forming a five-membered pyrrolidine ring. frontiersin.orgnih.govwikipedia.org This cyclic structure imparts exceptional conformational rigidity compared to other amino acids. nih.govwikipedia.org Specifically, the φ torsion angle of proline is locked to a restricted range of approximately -65° ± 25°. nih.govwikipedia.orgnih.gov

This inherent rigidity of the proline ring significantly constrains the conformational freedom of the d-Phenylalanyl-l-proline dipeptide. nih.gov The restricted φ angle of proline, combined with the conformational preferences of the preceding d-phenylalanine, limits the number of accessible low-energy conformations. The pyrrolidine ring's structure is a key determinant in promoting specific secondary structures, such as β-turns and polyproline helices. nih.govnih.gov

Conformational Preferences and Isomerism of the d-Phenylalanyl-l-Proline Peptide Bond

The peptide bond preceding a proline residue exhibits a higher propensity for cis-trans isomerism compared to peptide bonds involving other amino acids. nih.gov This is a critical feature influencing the structure and function of proline-containing peptides.

Due to the fixed φ angle, proline-containing peptides can access a limited set of backbone conformations. nih.gov The primary accessible conformations for l-proline are the γL (gamma-turn or C7), αL (alpha-helical), and εL (polyproline II-like) conformations. nih.gov The specific conformation adopted by d-Phenylalanyl-l-proline will be a consequence of the interplay between the d-phenylalanine's preferred torsion angles and the constraints imposed by the l-proline ring.

The peptide bond has a partial double-bond character, which restricts rotation and leads to two planar conformations: trans (ω ≈ 180°) and cis (ω ≈ 0°). researchgate.netmdpi.comexpasy.org For most peptide bonds, the trans conformation is strongly favored due to steric hindrance between the α-carbon atoms of adjacent residues in the cis form. frontiersin.orglibretexts.org

However, in the case of the X-Pro peptide bond (where X is any amino acid), the energy difference between the trans and cis isomers is much smaller. mdpi.comethz.ch This is because the cyclic structure of proline leads to steric interactions in both conformations. frontiersin.orgmdpi.com Consequently, the cis conformation is significantly more populated for proline-containing peptide bonds, with about 6% of X-Pro bonds in proteins adopting the cis form. ethz.ch The isomerization between the trans and cis forms is a slow process that can be a rate-limiting step in protein folding. ethz.chnih.gov In d-Phenylalanyl-l-proline, the equilibrium between the trans and cis isomers of the d-Phe-l-Pro peptide bond is a key determinant of its conformational ensemble. Studies have shown that interactions between an aromatic ring (like that of phenylalanine) and the proline residue can stabilize the cis conformer. nih.gov

| Isomer | Dihedral Angle (ω) | Relative Stability | Steric Interaction (Non-Proline) | Steric Interaction (Proline) |

| Trans | ~180° | More Stable | Minimal | Between preceding residue's α-carbon and proline's δ-carbon |

| Cis | ~0° | Less Stable | High (between α-carbons) | Between preceding residue's α-carbon and proline's α-carbon |

Structural Determinants of d-Phenylalanyl-l-Proline Conformation in Solution and Crystalline States

The conformation of d-Phenylalanyl-l-proline can differ between the solution and crystalline states, influenced by factors such as solvent interactions and crystal packing forces.

In solution, the dipeptide exists as an ensemble of interconverting conformers, with the relative populations of the trans and cis isomers and different proline ring puckering states being influenced by the solvent polarity. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are crucial for characterizing the conformational preferences in solution.

In the crystalline state, the dipeptide adopts a single, well-defined conformation that is stabilized by intermolecular interactions within the crystal lattice. X-ray crystallography provides precise atomic coordinates of this solid-state structure. It has been observed that d-Phe-Pro motifs in crystalline structures often adopt a type II' β-turn conformation, with the proline ring in a Cγ-endo or a twisted Cγ-endo–Cβ-exo pucker. researchgate.net

Enzymatic Interactions and Biochemical Pathways Involving D Phenylalanyl L Proline

d-Phenylalanyl-l-proline as a Substrate for Peptidases

The susceptibility of d-Phenylalanyl-l-proline to cleavage by peptidases is highly dependent on the specific enzyme's substrate specificity, particularly its tolerance for a d-amino acid at the P2 position (N-terminal residue).

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones. nih.gov Its primary function is to cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptide chains. wikipedia.orgnih.gov The enzyme's active site has a strong preference for proline at the P1 position (the second amino acid from the N-terminus) of its substrates. mdpi.com

While d-Phenylalanyl-l-proline fits the general X-Pro structure, the stereochemistry of the N-terminal phenylalanine residue is a critical determinant of its interaction with DPP-4. The enzyme's substrate-binding pocket is stereospecific and generally recognizes L-amino acids at the N-terminus of its physiological substrates. nih.gov Consequently, the presence of a d-phenylalanine (B559541) residue at the N-terminal position makes d-Phenylalanyl-l-proline a poor substrate for DPP-4. In vitro studies on DPP-4 specificity indicate a strong preference for L-amino acids, and peptides with N-terminal D-amino acids are generally resistant to cleavage and may act as inhibitors rather than substrates.

| Enzyme | Typical Substrate Motif | Interaction with d-Phe-l-Pro | Rationale |

|---|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | L-Xaa-Pro- (where Xaa is an amino acid) | Poor substrate / Potential inhibitor | DPP-4's active site is stereospecific for an L-amino acid at the N-terminus. |

Prolylcarboxypeptidase (PCP), also known as angiotensinase C, is a lysosomal serine protease that cleaves the C-terminal amino acid of a peptide, but only when the penultimate (P1') residue is proline. scbt.comnih.govresearchgate.net Its mechanism of action involves recognizing a Pro-X C-terminal motif and cleaving the bond between proline and the terminal amino acid (X). scbt.com

Given this specific mode of action, d-Phenylalanyl-l-proline is not a substrate for PCP. As a dipeptide, it lacks a C-terminal amino acid following the proline residue for PCP to cleave. The enzyme's requirement for a peptide bond C-terminal to the proline residue means it acts on longer peptides and not on dipeptides where proline is the terminal residue. scbt.com

Several other proline-specific peptidases exist, and their ability to hydrolyze d-Phenylalanyl-l-proline depends on their specific function (e.g., dipeptidase vs. aminopeptidase) and stereospecificity.

Prolidase (X-Pro Dipeptidase): Prolidase is a metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (Xaa-Pro/Hyp). mdpi.com This makes it the most likely candidate for the catabolism of d-Phenylalanyl-l-proline. Prolidase plays a critical role in the final stage of collagen degradation by recycling proline from dipeptides. mdpi.com Studies on the substrate specificity of prolidase from various organisms show a preference for a nonpolar amino acid at the N-terminus, a category that includes phenylalanine. However, the enzyme's activity is highly dependent on the stereochemistry of its substrates. While it efficiently cleaves L-Xaa-L-Pro dipeptides, its ability to process a dipeptide with a D-amino acid at the N-terminus is not well-established and would be a key determinant of its interaction with d-Phenylalanyl-l-proline.

Aminopeptidase P (X-Pro Aminopeptidase): Aminopeptidase P is a metalloprotease that cleaves the N-terminal amino acid from a peptide chain when the second residue is proline (X-Pro-...). Unlike prolidase, it acts on tripeptides or longer peptides, not dipeptides. Therefore, Aminopeptidase P would not hydrolyze d-Phenylalanyl-l-proline because there is no peptide bond following the proline residue.

| Enzyme | Function | Specificity | Potential Substrate |

|---|---|---|---|

| Prolidase | Dipeptidase | Cleaves X-Pro dipeptides | Yes, pending stereospecificity for N-terminal D-amino acid |

| Aminopeptidase P | Aminopeptidase | Cleaves N-terminal X from X-Pro-... peptides | No, acts on tripeptides or longer |

Role of d-Phenylalanyl-l-proline in Specific Biochemical Pathways

Beyond being a potential substrate for peptidases, d-Phenylalanyl-l-proline is a key intermediate in important biosynthetic pathways.

d-Phenylalanyl-l-proline is a cornerstone in the nonribosomal synthesis of certain peptide antibiotics, most notably gramicidin (B1672133) S. Nonribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that synthesize peptides without the use of ribosomes.

The synthesis of gramicidin S, a cyclic decapeptide with the sequence (d-Phe-l-Pro-l-Val-l-Orn-l-Leu)₂, is a well-studied example. This process is initiated by the formation of the d-Phe-l-Pro dipeptide on the NRPS machinery:

Activation and Racemization: The first enzyme in the pathway, Gramicidin S synthetase I (GrsA), activates L-phenylalanine (B559525) as an aminoacyl-adenylate. A racemization domain within GrsA then converts the L-phenylalanine to D-phenylalanine.

Peptide Bond Formation: The D-phenylalanine is then transferred to the second enzyme, Gramicidin S synthetase II (GrsB). The first module of GrsB activates L-proline (B1679175). The condensation domain of this module then catalyzes the formation of the first peptide bond, creating the d-Phenylalanyl-l-proline dipeptide, which remains covalently attached to the enzyme complex for subsequent elongation with valine, ornithine, and leucine.

The incorporation of the d-Phe-l-Pro unit is the critical initiation step for the entire synthesis of gramicidin S and the related antibiotic tyrocidine. The presence of the D-amino acid provides structural rigidity and resistance to degradation by common proteases.

If d-Phenylalanyl-l-proline is hydrolyzed by a peptidase such as prolidase, it releases its constituent amino acids: d-phenylalanine and l-proline. The metabolic fate of these products is distinct. The l-proline released enters a well-established catabolic pathway where it is converted to glutamate, a central metabolite in carbon and nitrogen metabolism.

This catabolism of l-proline occurs in two enzymatic steps:

Proline Dehydrogenase (PRODH): This enzyme catalyzes the oxidation of l-proline to Δ¹-pyrroline-5-carboxylate (P5C).

P5C Dehydrogenase (P5CDH): P5C is then further oxidized by this enzyme to yield l-glutamate.

Modulation of Enzyme Activity by d-Phenylalanyl-l-proline and its Derivatives

The unique d-Phe-l-Pro structure is a key determinant of its interaction with enzymes. The presence of the d-phenylalanine residue renders the peptide bond resistant to cleavage by most common proteases, which are stereospecific for L-amino acids. nih.gov This inherent stability is a fundamental aspect of its modulatory potential; by resisting degradation, the dipeptide can persist and exert other effects.

While direct inhibitory studies on d-Phenylalanyl-l-proline are specific, the broader class of proline-containing peptides has been extensively studied as modulators of enzyme activity, particularly as inhibitors of proteases. Proline's rigid pyrrolidine (B122466) ring structure makes it a valuable component in the design of peptidomimetics and enzyme inhibitors, as it can direct appendages into specific clefts within an enzyme's active site. mdpi.com Peptides containing proline are well-known for their ability to inhibit enzymes like angiotensin-converting enzyme (ACE), a key regulator of blood pressure. mdpi.com The inhibitory mechanism often involves the peptide mimicking the natural substrate and binding tightly to the enzyme's active site, preventing the catalytic conversion of the substrate. mdpi.com

Derivatives of d-proline (B559540) have also been successfully developed as inhibitors for matrix metalloproteases (MMPs) and metallo-β-lactamases (MBLs), indicating that the d-configuration of proline can be advantageous for creating potent and selective inhibitors. mdpi.com Given that both phenylalanine and proline residues are features of known ACE inhibitors, it is plausible that d-Phenylalanyl-l-proline could exhibit inhibitory activity toward this or other metalloproteases. mdpi.commdpi.com The d-configuration of phenylalanine would provide proteolytic resistance, while the proline residue would facilitate interaction with the enzyme's active site.

Below is a table summarizing the enzyme inhibitory roles of related proline-containing compounds, which provides context for the potential activity of d-Phenylalanyl-l-proline.

| Compound Class | Target Enzyme(s) | Role of Proline/D-Amino Acid |

| Proline-containing peptides | Angiotensin-Converting Enzyme (ACE) | The proline residue often interacts with binding pockets in the enzyme's active site, contributing to the inhibitory activity. mdpi.com |

| d-Proline Derivatives | Matrix Metalloproteases (MMPs) | The conformationally constrained d-proline scaffold can be used to orient functional groups (e.g., zinc-binding groups) for potent inhibition. mdpi.com |

| d-Proline Derivatives | Metallo-β-Lactamases (MBLs) | The stereochemistry of d-proline contributes to selective binding and inhibition of bacterial enzymes, offering a strategy to combat antibiotic resistance. mdpi.com |

| Peptides with C-terminal D-amino acids | General Proteases (e.g., Proteinase K) | The C-terminal D-amino acid provides significant resistance to enzymatic degradation, enhancing the biostability of the peptide. nih.gov |

Mechanisms of Enzymatic Recognition of Non-Standard Amino Acid Configurations within Dipeptides

The ability of an enzyme to recognize and process a substrate is fundamentally rooted in the three-dimensional structure of its active site. For the vast majority of proteases in higher organisms, these active sites are exquisitely evolved to recognize and bind peptides composed exclusively of L-amino acids. nih.gov This stereoselectivity is a cornerstone of biochemical specificity.

The mechanism of recognition involves a precise lock-and-key or induced-fit model where the substrate's side chains and backbone fit into specific sub-pockets of the enzyme's active site (often labeled S1, S2, S1', etc.). mdpi.com These interactions are stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The chirality of the L-amino acid's α-carbon correctly orients the side chain, amino group, and carboxyl group to engage with their corresponding binding partners in the enzyme.

When a d-amino acid is present, as in d-Phenylalanyl-l-proline, this precise arrangement is disrupted. For a typical protease, the active site cannot accommodate the mirrored stereochemistry. The side chain of the d-phenylalanine residue would emerge from the opposite side of the peptide backbone, preventing it from fitting into the S1 specificity pocket. This steric hindrance and the incorrect positioning of the backbone's amino and carbonyl groups prevent the formation of a stable enzyme-substrate complex, rendering the peptide bond resistant to hydrolysis. nih.govpnas.org

However, nature is not entirely homochiral. Specific enzymes exist that have evolved to recognize and process d-amino acids. These include:

D-amino acid-specific peptidases: Enzymes like alkaline D-peptidase (ADP) from Bacillus cereus are specifically adapted to recognize peptides containing D-amino acids. nih.gov

Nonribosomal Peptide Synthetases (NRPS): Found in bacteria and fungi, these large enzyme complexes can incorporate both L- and D-amino acids into peptides. Their adenylation domains are responsible for selecting and activating specific amino acids, and they possess active sites tailored to bind either the L- or D-enantiomer. asm.org

The following table contrasts the recognition features of standard proteases with those of enzymes capable of recognizing D-amino acid configurations.

| Feature | Standard Proteases (L-specific) | D-Amino Acid Recognizing Enzymes |

| Stereoselectivity | Highly specific for L-amino acids. nih.gov | Specific for D-amino acids or can accommodate both L- and D-amino acids. asm.org |

| Active Site Geometry | Binding pockets (S1, S2, etc.) are shaped to fit the side chains and backbone of L-amino acids. mdpi.com | Active site architecture is adapted or "mirrored" to accommodate the D-configuration, often involving a different orientation of the substrate. nih.govnih.gov |

| Substrate Binding | A D-amino acid at the N-terminus (P1 position) causes steric clashes and prevents stable binding, inhibiting cleavage. pnas.org | The active site allows for productive binding of the D-amino acid, positioning the scissile peptide bond correctly for catalysis or ligation. nih.gov |

| Biological Source | Ubiquitous in metazoans for protein digestion and regulation. science.gov | Primarily found in microorganisms (e.g., bacteria, fungi) for processes like cell wall synthesis or antibiotic production. nih.govasm.org Some are found in higher organisms for specific functions. science.gov |

Molecular Interactions and Recognition Studies of D Phenylalanyl L Proline

Investigation of Molecular Recognition by Biological Receptors and Proteins In Vitro

The recognition of peptides by biological receptors is a fundamental process governed by a variety of molecular forces. In vitro studies are essential for elucidating these interactions. Peptides containing proline and phenylalanine residues are recognized as effective inhibitors of key enzymes, such as the Angiotensin-Converting Enzyme (ACE). nih.gov The binding of these peptides to ACE involves a combination of van der Waals interactions, hydrophobic contacts, and electrostatic attractions. mdpi.com Hydrogen bonds, in particular, play a predominant role in stabilizing the peptide-ACE complex. mdpi.com

The presence of specific amino acids at the C-terminal end of a peptide, such as proline, tyrosine, phenylalanine, or tryptophan, has been identified as a key factor for effective ACE inhibition. nih.gov The proline residue, known for increasing the flexibility of peptides, and the hydrophobic nature of phenylalanine, enhance the binding affinity between the peptide and the enzyme's active site. nih.govmdpi.com Molecular docking studies have shown that proline can establish specific interactions with residues like arginine within the binding pockets of ACE, thereby hindering the enzyme's catalytic activity. mdpi.com

Beyond enzyme active sites, proline-containing molecules are also used to study binding to other proteins, such as serum albumins. For instance, dansyl-l-proline has been utilized as a fluorescent probe to characterize Sudlow's binding site II in human and bovine serum albumin. nih.gov This demonstrates the utility of proline derivatives in mapping and understanding ligand interactions with transport proteins and other biological receptors under laboratory conditions.

Ligand-Protein Binding Mechanisms: Insights from d-Phenylalanyl-l-Proline Analogues

The study of proline analogues has been invaluable for understanding the specific structural requirements and mechanisms of ligand-protein binding. researchgate.net These analogues, by introducing systematic modifications to the proline scaffold, allow researchers to dissect the contributions of different chemical groups to binding affinity and inhibitory activity. mdpi.com

A notable example is the screening of proline analogues to discover inhibitors for Pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in cancer metabolism. nih.gov Through X-ray crystallography and enzyme kinetics assays, several proline analogues were identified as inhibitors. The mechanism of inhibition for these analogues is competitive with the enzyme's natural substrate, which is expected for molecules that mimic the structure of proline. nih.gov

The data below from studies on PYCR1 and proline dehydrogenase highlight how small changes in the analogue structure can significantly impact inhibitory potency. For example, the addition of a formyl group to l-proline (B1679175) to create N-formyl l-proline (NFLP) increased the binding affinity for PYCR1 by 17-fold, which is attributed to the formation of extra hydrogen bonds with the enzyme. nih.gov Conversely, analogues like E- and Z-4-fluoromethylene-L-proline were found to be inactive against proline dehydrogenase. nih.gov These findings underscore the precise stereoelectronic requirements for effective binding and inhibition.

Table 1: Inhibition of Proline Cycle Enzymes by Proline Analogues

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| N-formyl l-proline (NFLP) | PYCR1 | 100 µM | Competitive |

| l-thiazolidine-4-carboxylate (l-T4C) | PYCR1 | 300 µM | Competitive |

| l-thiazolidine-2-carboxylate (l-T2C) | PYCR1 | 400 µM | Competitive |

| cyclopentanecarboxylate (CPC) | PYCR1 | 1.1 mM | Competitive |

| l-tetrahydro-2-furoic acid (THFA) | PYCR1 | 2 mM | Competitive |

| 4-methylene-L-proline | Proline Dehydrogenase | - | Mechanism-based |

Allosteric Modulation and Active Site Probing with d-Phenylalanyl-l-Proline

Beyond competitive inhibition at the active site, proline-rich peptides can function as allosteric modulators, binding to a site on the protein distinct from the active site to influence its activity. nih.govnih.gov This mechanism is significant because it offers a more nuanced way to control protein function. nih.gov

Studies on the 20S proteasome have shown that proline- and arginine-rich peptides can act as potent allosteric modulators. nih.govacs.org Depending on their specific sequence, particularly at the C-terminus, these peptides can either inhibit or strongly activate the proteasome. nih.gov Crystal structures have revealed that these peptide inhibitors can bind far from the active sites, in pockets located on the proteasome's outer face between its alpha subunits. nih.govacs.org This binding induces conformational changes that are transduced to the active sites, thereby modulating the enzyme's activity. The ability to switch a molecule from an inhibitor to an activator by modifying its sequence highlights the potential for developing highly specific allosteric regulators based on peptide scaffolds. nih.gov

Furthermore, derivatives of proline have been effectively used as probes to investigate the binding sites of proteins. As mentioned previously, dansyl-l-proline serves as a fluorescent marker for Sudlow's site II on serum albumin. nih.gov By measuring the displacement of this probe by other ligands, researchers can determine the binding affinity and specificity of different molecules for this particular site. nih.gov This use of proline analogues as probes is a critical technique for characterizing ligand-protein interactions and identifying specific binding pockets on receptors and enzymes.

Structure Activity Relationship Sar Investigations of D Phenylalanyl L Proline

Impact of Stereochemistry at the Phenylalanine Moiety on In Vitro Biological Activity

The stereochemistry of the amino acid residues within a peptide is a critical factor that dictates its three-dimensional structure and, consequently, its interaction with biological targets. In the context of the Phenylalanine-Proline dipeptide, the choice between the d- and l-enantiomer (B50610) of Phenylalanine can profoundly alter biological activity, often in a target-dependent manner.

The d-Phenylalanyl-l-proline (d-Phe-l-Pro) sequence is a well-established motif for inducing specific secondary structures, such as β-turns. This stereochemical arrangement is particularly favored for the inhibition of certain proteases, like thrombin. In the design of potent thrombin inhibitors, the d-Phe-Pro-d-Arg scaffold has been identified as an optimal sequence. The d-configuration of Phenylalanine at the P3 position (according to Schechter and Berger nomenclature) allows for crucial interactions within the enzyme's active site. Structural studies have shown that the amine and carbonyl groups of d-Phe form essential hydrogen bonds with Gly216 of thrombin, while its aromatic side chain engages in a stacking interaction with the indole (B1671886) group of Trp215, fitting snugly between the side chains of Leu99 and Ile174 nih.gov. The use of a d-amino acid at this position also confers a significant advantage by improving the peptide's resistance to proteolytic degradation nih.gov.

Conversely, for the inhibition of Angiotensin-Converting Enzyme (ACE), the stereochemistry at this position is reversed. Extensive SAR studies on venom-peptide analogs identified that the optimal C-terminal amino-acid sequence for binding to ACE is l-Phe-l-Ala-l-Pro laskerfoundation.org. This indicates a strong preference for the l-configuration of Phenylalanine for interacting with the S1 subsite of ACE. The biological activity is therefore highly dependent on the specific stereochemical configuration that allows for optimal fitting into the target's binding pocket.

Furthermore, altering the stereochemistry of an entire peptide can lead to a complete reversal of its biological function. For instance, a study on N-formyl peptide receptors (FPRs) showed that a pentapeptide containing all l-amino acids (l-BOC2) acted as an angiogenesis inhibitor. However, its all-d enantiomer (d-BOC2) was devoid of this inhibitory activity and instead was endowed with a pro-angiogenic potential laskerfoundation.org. This dramatic shift in function underscores the profound impact of stereochemistry on the molecular interactions that govern biological outcomes.

Table 1: Influence of Phenylalanine Stereochemistry on Target-Specific Activity

| Target Enzyme | Preferred Phenylalanine Configuration | Rationale for Preference |

|---|---|---|

| Thrombin | d-Phenylalanine (B559541) | Facilitates optimal β-turn formation and stacking interactions in the active site; enhances proteolytic stability nih.gov. |

Effects of Proline Ring Modifications on Dipeptide Functionality

The proline residue imparts unique conformational constraints on a peptide backbone due to its cyclic side chain. Modifications to this pyrrolidine (B122466) ring can further modulate these constraints through steric and stereoelectronic effects, providing a powerful tool for fine-tuning peptide conformation and, by extension, biological activity.

The conformation of the proline ring is characterized by two key equilibria: the endo versus exo ring pucker and the trans versus cis configuration of the preceding peptide bond nih.gov. Substitutions on the proline ring, particularly at the C4 position, can stereospecifically bias these equilibria. Electron-withdrawing substituents, such as fluorine, exert a powerful stereoelectronic influence known as the gauche effect. A substituent at the 4R position, as in (4R)-fluoroproline (Flp), strongly favors an exo ring pucker, which in turn stabilizes a trans amide bond. Conversely, a substituent at the 4S position, as in (4S)-fluoroproline (flp), promotes an endo ring pucker and increases the preference for a cis amide bond nih.gov.

The functional consequences of these conformational biases have been demonstrated in studies of the proline-rich antimicrobial peptide Api137. By systematically replacing each of the six proline residues with either 4S- or 4R-fluoroproline, researchers could directly correlate changes in the cis/trans isomer ratio with antibacterial activity. The results showed that the impact of the substitution was highly position-dependent. For example, replacing Proline at position 11 with (4S)-fluoroproline, which favors the cis conformation, resulted in a four-fold increase in activity. In contrast, the same substitution at position 16 led to a four-fold decrease in activity mdpi.com. This highlights that there is no universal rule; rather, the optimal proline conformation is dictated by the specific local interactions required at the target site.

Table 2: Effect of Proline Ring Substitution on In Vitro Activity of Antimicrobial Peptide Api137

| Peptide Analog (Modification at specified Pro position) | Proline Conformation Favored | Minimum Inhibitory Concentration (MIC) vs. E. coli | Change in Activity |

|---|---|---|---|

| Api137 (Parent Peptide) | Native equilibrium | 4 µg/mL | - |

| 4S-Fpr11 (Substitution at Pro11) | cis-amide bond | 1 µg/mL | 4-fold increase |

| 4R-Fpr16 (Substitution at Pro16) | trans-amide bond | 4 µg/mL | No change |

Data sourced from a study on the antimicrobial peptide Api137, which contains multiple proline residues mdpi.com.

Side Chain Dependencies and Substituent Effects on In Vitro Activity Profiles

The phenyl side chain of the d-Phenylalanine residue is not merely a passive structural element; its size, hydrophobicity, and electronic properties are critical for molecular recognition and binding affinity. Quantitative structure-activity relationship (QSAR) studies on di- and tripeptide inhibitors of ACE have consistently shown a preference for amino acids with bulky and hydrophobic side chains at the C-terminus acs.orgnih.gov. This preference underscores the importance of the phenyl group for occupying hydrophobic pockets within the enzyme's active site.

The electronic nature of the aromatic ring can also be tuned to modulate peptide conformation and interactions. The interaction between an aromatic ring and a subsequent proline residue is a significant conformational determinant, often described as a CH/π interaction. Studies using model tetrapeptides have shown that the electronic properties of substituents on the phenylalanine ring correlate with the equilibrium constant between the trans and cis isomers (Ktrans/cis) of the Phe-Pro amide bond. Electron-rich aromatic rings, such as Tryptophan, exhibit a stronger interaction with the proline ring, leading to a greater population of the cis-amide bond compared to less electron-rich rings like Phenylalanine mdpi.com.

While specific SAR data for substituted d-Phe-l-Pro dipeptides is limited, the principles derived from QSAR studies on larger peptide libraries provide clear guidance. For ACE inhibition, hydrophobic and aromatic characteristics are paramount. In other contexts, such as the development of melanocortin receptor agonists, substitutions on the phenyl ring of d-Phe have been shown to drastically alter activity. For instance, replacing the His residue in a peptide template with β-phenylproline analogs bearing different substituents on the phenyl ring (e.g., -Cl, -Br, -CF₃, -OMe) resulted in a range of different conformations, indicating that such modifications can be used to explore conformational space and optimize biological activity nih.gov.

Table 3: Favorable Amino Acid Properties for ACE Inhibition based on QSAR Studies

| Peptide Position | Favorable Side Chain Properties | Examples | Rationale |

|---|---|---|---|

| C-terminal (dipeptides) | Bulky, Hydrophobic | Phenylalanine, Tryptophan | Interaction with hydrophobic S1' subsite of ACE acs.orgnih.gov. |

| C-terminal (tripeptides) | Aromatic | Phenylalanine, Tryptophan, Tyrosine | Strong binding affinity in the C-terminal position nih.gov. |

Correlation between Conformational State and In Vitro Biological Activity of d-Phenylalanyl-l-Proline

The biological activity of a peptide is intrinsically linked to its conformational state. A rigid peptide that is "pre-organized" in a bioactive conformation for its target receptor will bind with higher affinity than a flexible peptide, as less of an entropic penalty is paid upon binding. The d-Phe-l-Pro sequence is a classic example of a dipeptide that readily adopts a defined secondary structure, which is crucial for its biological function.

The cis/trans isomerization of the Xaa-Pro peptide bond is another critical conformational switch that regulates activity. As discussed in section 6.2, modifying the proline ring can lock the peptide bond into a predominantly cis or trans state, with direct consequences for function mdpi.com. The ability to control the population of these conformers is a key strategy in peptide drug design. The interplay between the aromatic side chain of Phenylalanine and the pyrrolidine ring of Proline creates a tunable system where both steric and electronic modifications can be used to favor a specific conformational state that is optimal for binding to a given biological target.

Computational and Theoretical Investigations of D Phenylalanyl L Proline

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of d-Phenylalanyl-l-proline, such as its electronic structure and conformational preferences, independent of environmental effects. These methods provide a detailed picture of the molecule's geometry and energy landscape.

| Computational Method | Calculated Properties | Relevance to d-Phenylalanyl-l-proline |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized ground state geometry, bond lengths, bond angles, dihedral angles, relative energies of conformers | Predicts the most stable 3D structure and the energy landscape of different isomers (cis/trans peptide bond, proline ring puckering). researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra | Characterizes the electronic transitions and photophysical properties of the dipeptide. nih.govnih.govmdpi.com |

Ab Initio and Semi-Empirical Methods for Conformational Energy Landscapes

While DFT is excellent for ground state geometries, exploring the entire conformational energy landscape of a flexible molecule like d-Phenylalanyl-l-proline requires methods that can efficiently sample a wide range of structures. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate energy calculations of different conformers. nih.gov These methods are computationally intensive but offer benchmark-quality data on the relative stabilities of various conformations. nih.gov

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, way to scan the potential energy surface. gelisim.edu.tr These methods are particularly useful for generating a large number of initial structures that can then be refined with higher-level DFT or ab initio calculations. rsc.org For d-Phenylalanyl-l-proline, these methods can help map out the energy barriers between different conformational states, such as the rotation around the peptide bond. gelisim.edu.tr

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a means to study the time-dependent behavior of d-Phenylalanyl-l-proline, capturing its motions and interactions with the surrounding environment, which are crucial for its biological function.

Exploration of Conformational Space and Solvent Effects

MD simulations can track the trajectory of every atom in the d-Phenylalanyl-l-proline molecule over time, allowing for a thorough exploration of its conformational space. frontiersin.orgmdpi.comnih.gov These simulations can reveal the flexibility of the peptide backbone and the side chains, as well as the transitions between different conformational states. frontiersin.org A critical aspect of these simulations is the inclusion of solvent, typically water, to mimic physiological conditions. unimi.itresearchgate.net The solvent can have a significant impact on the conformational preferences of the dipeptide, for instance, by stabilizing certain conformers through hydrogen bonding. unimi.it MD studies on proline-containing peptides have shown that the solvent environment can influence the cis-trans equilibrium of the peptide bond. nih.govacs.org

| Simulation Technique | Investigated Properties | Significance for d-Phenylalanyl-l-proline |

|---|---|---|

| Classical Molecular Dynamics (MD) | Conformational dynamics, solvent effects, flexibility, hydrogen bonding patterns | Reveals how the dipeptide behaves in a biological-like environment and how its structure fluctuates over time. researchgate.netacs.org |

| Enhanced Sampling MD (e.g., Metadynamics) | Free energy landscapes of conformational changes | Allows for the study of rare events, such as the slow cis-trans isomerization of the peptide bond, by overcoming high energy barriers. nih.govacs.org |

Ligand-Protein Docking and Interaction Dynamics

Dipeptides like d-Phenylalanyl-l-proline can act as ligands that bind to proteins. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov For d-Phenylalanyl-l-proline, docking studies could identify potential protein targets and predict the binding mode. The unique stereochemistry of this dipeptide would likely lead to specific interactions within a protein's binding site. Following docking, MD simulations can be used to study the dynamics of the ligand-protein complex, providing insights into the stability of the binding and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, between the dipeptide and the protein. nih.govresearchgate.net Proline-rich motifs are known to be important in protein-protein interactions, and computational studies can elucidate the role of the proline residue in these interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

To build a QSAR model for dipeptides, a set of molecular descriptors that quantify various aspects of their structure is required. nih.gov These descriptors can be derived from the physicochemical properties of the constituent amino acids. acs.orgacs.org For d-Phenylalanyl-l-proline, descriptors would capture properties such as hydrophobicity, size, and electronic features of both the d-phenylalanine (B559541) and l-proline (B1679175) residues. nih.gov Once a dataset of dipeptides with known activities is compiled, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that can predict the activity of new compounds. pensoft.net Such a model could be used to predict various activities for d-Phenylalanyl-l-proline, such as its potential as an enzyme inhibitor or its sensory properties. uestc.edu.cnacs.org

| QSAR Component | Description | Application to d-Phenylalanyl-l-proline |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule (e.g., hydrophobicity, electronic properties, steric properties). | Quantify the unique features of the d-phenylalanine and l-proline residues to be used in the model. nih.gov |

| Statistical Model | Mathematical equation that correlates the descriptors with the biological activity (e.g., Multiple Linear Regression, Partial Least Squares). | To build a predictive model for a specific biological activity based on a training set of related dipeptides. researchgate.net |

| Model Validation | Assessing the predictive power of the model using internal (e.g., cross-validation) and external validation sets. | Ensures the reliability of the predicted activity for d-Phenylalanyl-l-proline. |

In Silico Design and Virtual Screening of d-Phenylalanyl-l-proline Derivatives

The integration of computational methods into drug discovery and design has revolutionized the identification and optimization of therapeutic candidates. In silico techniques, such as virtual screening and rational design, offer a time- and cost-effective approach to navigate the vast chemical space of potential drug-like molecules. These methods are particularly valuable in the design of peptide-based therapeutics, including derivatives of d-Phenylalanyl-l-proline, by predicting their binding affinities and interactions with biological targets.

The unique structural characteristics of the d-Phenylalanyl-l-proline dipeptide, which incorporates a d-amino acid, make it an interesting scaffold for the design of enzyme inhibitors and other bioactive molecules. The presence of d-phenylalanine can confer resistance to proteolytic degradation, a common challenge with peptide-based drugs. Furthermore, the proline residue introduces a conformational rigidity that can be advantageous for specific and high-affinity binding to a target.

Methodologies in Virtual Screening and Design

Virtual screening of d-Phenylalanyl-l-proline derivatives typically involves several key computational methodologies:

Library Generation: A virtual library of d-Phenylalanyl-l-proline derivatives is created by systematically modifying the core dipeptide structure. Modifications can include substitutions at the N- and C-termini, as well as alterations to the phenyl and pyrrolidine (B122466) rings.

Target Selection and Preparation: A three-dimensional structure of the biological target, usually a protein, is obtained from crystallographic or NMR data, or generated through homology modeling. The binding site of interest is identified and prepared for docking.

Molecular Docking: This is a crucial step where each molecule from the virtual library is computationally placed into the binding site of the target protein. Docking algorithms predict the preferred binding orientation and conformation of the ligand and estimate the binding affinity, often expressed as a docking score.

Scoring and Ranking: The docked compounds are ranked based on their predicted binding energies or other scoring functions. The top-ranked compounds are considered potential hits for further investigation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of the d-Phenylalanyl-l-proline derivatives and their biological activity. acs.org These models can then be used to predict the activity of novel, untested derivatives. acs.org

Detailed Research Findings: Design of Thrombin Inhibitors

A notable application of in silico design involving the d-Phenylalanyl-l-proline scaffold is the development of direct thrombin inhibitors. Thrombin is a key enzyme in the blood coagulation cascade and a prime target for anticoagulant therapies.

In one study, researchers utilized a structure-based design approach to identify novel peptide-based thrombin inhibitors. The design was centered around a core sequence of d-Phe(P3)-Pro(P2)-d-Arg(P1), where the d-Phenylalanyl-l-proline motif occupies the P3 and P2 positions that interact with the enzyme's active site. The P1 position was occupied by d-arginine, a key residue for thrombin recognition.

The in silico design process involved generating a library of tetrapeptides with the general structure d-Phe-Pro-d-Arg-Xaa-CONH₂, where Xaa represents various natural and unnatural amino acids in both l- and d-configurations at the P1' position. These designed peptides were then docked into the active site of human α-thrombin to predict their binding modes and affinities.

The computational analysis revealed that small, hydrophobic, or polar amino acids at the P1' position were favorable for binding. The docking studies predicted that these inhibitors would bind in a substrate-like manner to the enzyme's active site.

Subsequent experimental validation of the computationally designed peptides confirmed their inhibitory activity against thrombin. The study demonstrated a good correlation between the in silico predictions and the experimentally determined inhibitory constants (Ki). The most potent inhibitors identified were those with Gly, Ala, Ser, Cys, or Thr at the P1' position.

The crystallographic structures of three of the lead compounds in complex with α-thrombin were determined, providing a structural basis for their inhibitory mechanism and their resistance to proteolysis. The experimental models confirmed the substrate-like binding orientation predicted by the docking studies.

Below is a table summarizing the inhibitory activity of some of the designed d-Phe-Pro-d-Arg derived tetrapeptide inhibitors of thrombin.

| Compound ID | P1' Residue | Ki (μM) |

| fPrG | Gly | 1.8 |

| fPrA | l-Ala | 1.5 |

| fPra | d-Ala | 2.1 |

| fPrS | l-Ser | 1.2 |

| fPrs | d-Ser | 1.9 |

| fPrC | l-Cys | 1.1 |

| fPrc | d-Cys | 2.5 |

| fPrT | l-Thr | 1.0 |

| fPrt | d-Thr | 0.92 |

This table presents a selection of the research findings for illustrative purposes.

These findings highlight the power of in silico design and virtual screening to rationally develop potent and proteolytically stable peptide inhibitors based on the d-Phenylalanyl-l-proline scaffold. The combination of computational predictions and experimental validation provides a robust framework for the discovery of novel therapeutic agents.

Advanced Analytical Methodologies for the Characterization and Study of D Phenylalanyl L Proline

Chromatographic Techniques for Dipeptide Analysis and Purity Assessment

Chromatography stands as a cornerstone for the separation, identification, and purity assessment of dipeptides like d-Phenylalanyl-l-proline. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic technique is dictated by the analytical goal, whether it is routine purity checks, precise quantification, or detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of dipeptides due to its high resolution, sensitivity, and speed. nih.govchimia.chstmarys-ca.edu For a chiral dipeptide such as d-Phenylalanyl-l-proline, which consists of a d-amino acid and an l-amino acid, chiral separation is essential to distinguish it from its diastereomers (e.g., l-Phenylalanyl-l-proline) and enantiomers.

Direct chiral separation is often achieved using a chiral stationary phase (CSP). researchgate.net These phases contain a chiral selector that interacts stereoselectively with the enantiomers of the analyte. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids and peptides. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar, ionic compounds. sigmaaldrich.com The D-enantiomer is often more strongly retained on these types of columns. sigmaaldrich.com

The mobile phase composition, including the type of organic modifier, pH, and additives, is critical for achieving optimal separation. For instance, in the separation of proline enantiomers, a mobile phase of 0.1% trifluoroacetic acid (TFA) in ethanol (B145695) has been used effectively with a CHIRALPAK-IA column. impactfactor.orgresearchgate.net The addition of an acid modifier like TFA can improve peak shape. impactfactor.org In some cases, derivatization with a chiral reagent, such as Marfey's reagent, can be employed to form diastereomers that are then separable on a standard achiral reversed-phase column (e.g., C18). juniperpublishers.com

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| D/L-Proline (B1679175) Derivatives | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | 0.1% Trifluoroacetic acid in Ethanol | 0.6 mL/min | UV (464 nm) | impactfactor.org |

| Underivatized Amino Acids | Astec CHIROBIOTIC T | Methanol/Water or Acetonitrile/Water mixtures | - | LC-MS compatible | sigmaaldrich.com |

| D/L-Phenylalanine (B559525) | Astec CLC-D (150 x 4.6mm) | 5mM CuSO4 (pH 4.0) buffered with 0.05M HOAc | 1.0 mL/min | UV (254 nm) | sigmaaldrich.com |

| L-Prolinamide Enantiomers (derivatized) | Hypersil BDS C18 (4.6 x 250mm, 5.0µm) | Gradient elution | - | - | juniperpublishers.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. However, peptides and amino acids are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. americanpeptidesociety.org Therefore, a crucial prerequisite for analyzing dipeptides like d-Phenylalanyl-l-proline by GC-MS is chemical derivatization to convert them into volatile and thermally stable analogues. americanpeptidesociety.orgresearchgate.net

Common derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino group. Reagents such as trimethylsilyl (B98337) (TMS) or various chloroformates are frequently used. americanpeptidesociety.orgresearchgate.net Once derivatized, the dipeptide can be vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. This pattern is invaluable for structural elucidation, allowing for the confirmation of the amino acid sequence and the identification of the constituent residues. nih.gov While less common than HPLC for routine peptide analysis, GC-MS is particularly useful for metabolomics studies and for analyzing small peptides and their degradation products. americanpeptidesociety.orgresearchgate.net

| Derivatization Method | Reagents | Target Functional Group(s) | Key Advantage |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -NH2, -OH, -SH | Produces volatile TMS derivatives |

| Acylation/Esterification | Alkyl chloroformates (e.g., methyl chloroformate) / Alcohol | -NH2 / -COOH | Creates stable ester derivatives |

| Esterification followed by Acylation | Methanol/HCl, then Trifluoroacetic anhydride (B1165640) (TFAA) | -COOH, then -NH2 | Two-step process for comprehensive derivatization |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the qualitative analysis of amino acids and peptides. nih.govyoutube.com It is particularly useful for monitoring reaction progress, assessing sample purity, and identifying components of a mixture by comparison with standards. advion.com

In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel or cellulose, is coated onto a flat carrier such as a glass plate. reachdevices.comorientjchem.org The sample is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. youtube.com

For dipeptides, a common mobile phase consists of a mixture of n-butanol, acetic acid, and water. reachdevices.com After development, the separated spots are visualized. Since amino acids and peptides are typically colorless, a visualizing agent is required. Ninhydrin is the most common reagent, which reacts with the free amino groups of most amino acids and peptides to produce a characteristic purple or violet color (proline, being a secondary amine, typically yields a yellow color). youtube.comorientjchem.org The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compounds.

| Compound | Stationary Phase | Mobile Phase | Approximate Rf value | Visualization |

|---|---|---|---|---|

| Phenylalanine | Silica Gel | n-butanol:acetic acid:water (3:1:1) | 0.62 | Ninhydrin spray |

| Proline | Silica Gel | n-butanol:acetic acid:water (3:1:1) | 0.24 | Ninhydrin spray (yellow spot) |

Advanced Chromatographic Techniques (e.g., Cap-LC, HTLC)

To meet the demands for higher sensitivity and throughput in peptide analysis, advanced chromatographic techniques have been developed. Capillary Liquid Chromatography (Cap-LC) and High-Throughput Liquid Chromatography (HTLC) are two such advancements.

Capillary Liquid Chromatography (Cap-LC) , also known as capillary HPLC, utilizes columns with very small internal diameters (typically 10-320 µm). nih.gov This miniaturization leads to significantly lower flow rates and reduced solvent consumption. A key advantage of Cap-LC is the increased concentration sensitivity, as the analyte is diluted in a much smaller volume of mobile phase. This makes it exceptionally well-suited for analyzing minute sample quantities, a common scenario in proteomics and biomarker discovery. When coupled with mass spectrometry, Cap-LC provides a highly sensitive platform for peptide identification and quantification. nih.gov

High-Throughput Liquid Chromatography (HTLC) focuses on increasing the speed of analysis without compromising resolution. nih.gov This is often achieved by using shorter columns packed with smaller particles (sub-2 µm), which allows for the use of higher flow rates and faster gradients. The development of columns with micropellicular or gigaporous stationary phases facilitates rapid mass transfer, enabling high-resolution separations in very short timeframes. nih.gov HTLC systems are often integrated with automated sample handling and data processing, making them ideal for screening large numbers of samples in fields like drug discovery and clinical diagnostics.

| Parameter | Conventional HPLC | Capillary LC (Cap-LC) | High-Throughput LC (HTLC) |

|---|---|---|---|

| Column I.D. | ~2.1 - 4.6 mm | 10 - 320 µm | Often narrower than conventional, optimized for speed |

| Flow Rate | ~0.5 - 2.0 mL/min | nL/min - µL/min | High (e.g., >2 mL/min) |

| Sample Volume | µL range | nL range | µL range |

| Key Advantage | Robustness, versatility | High sensitivity, low sample consumption | High speed, high sample throughput |

| Primary Application | Routine analysis, QC | Proteomics, limited samples | Screening, rapid analysis |

Spectroscopic Methods for Structural Confirmation and Conformational Analysis

While chromatography is essential for separation and purity assessment, spectroscopic methods are indispensable for the unambiguous confirmation of a dipeptide's molecular structure and for analyzing its three-dimensional conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Dipeptide Backbone and Side Chain Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, including peptides, in solution. researchgate.netuzh.ch It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR (Proton NMR) provides information about the protons within the d-Phenylalanyl-l-proline molecule. The spectrum displays signals (resonances) at different chemical shifts, which are indicative of the electronic environment of each proton. For a dipeptide, distinct signals can be observed for the aromatic protons of the phenylalanine side chain, the α-protons of both amino acid residues, and the protons of the proline ring. walisongo.ac.idacs.org The integration of these signals corresponds to the relative number of protons, confirming the stoichiometry of the molecule. Furthermore, spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the connectivity of the atoms in the peptide backbone and side chains. acs.org

¹³C NMR (Carbon-13 NMR) provides a spectrum of the carbon atoms in the molecule. Each chemically distinct carbon atom gives a separate signal. researchgate.net This technique is particularly useful for identifying the carbonyl carbons of the peptide bond and the carboxylic acid, as well as the various carbons in the phenylalanine and proline side chains. illinois.edu The chemical shifts in ¹³C NMR are highly sensitive to the local geometry and electronic structure. nih.gov

| Atom Type | Specific Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenylalanine Residue | α-CH | ~4.2 - 4.5 | ~55 - 58 |

| β-CH₂ | ~2.9 - 3.2 | ~38 - 40 | |

| Aromatic C-H | ~7.2 - 7.4 | ~127 - 130 | |

| Aromatic C (quaternary) | - | ~136 - 138 | |

| Carbonyl C=O | - | ~170 - 173 | |

| Proline Residue | α-CH | ~4.1 - 4.4 | ~60 - 63 |

| β-CH₂ | ~1.9 - 2.3 | ~30 - 32 | |

| γ-CH₂ | ~1.8 - 2.1 | ~24 - 26 | |

| δ-CH₂ | ~3.3 - 3.7 | ~47 - 49 | |

| Carboxyl C=O | - | ~174 - 177 |

*Note: Predicted values are estimates and can vary based on solvent, pH, and temperature.*Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of peptides. For d-Phenylalanyl-l-proline (C₁₄H₁₈N₂O₃), the theoretical exact mass is 262.1317 g/mol . medkoo.comnih.gov In MS analysis, the molecule is first ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular weight.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation of peptides in a mass spectrometer is a well-studied process that provides sequence information. In peptides containing proline, a phenomenon known as the "proline effect" is often observed, where cleavage of the peptide bond N-terminal to the proline residue is particularly favorable. researchgate.net This results in the generation of prominent y-type ions. researchgate.netnih.gov

For d-Phenylalanyl-l-proline, the primary fragmentation would be expected at the peptide bond. The typical fragmentation pattern involves the generation of b- and y-type ions. The presence of the proline residue can influence the fragmentation pathways, sometimes leading to unique patterns, such as the neutral loss of proline and its adjacent C-terminal residue as a neutral oxazolone (B7731731) from larger peptide ions under certain conditions. nih.govacs.org The analysis of these fragment ions allows for the confirmation of the amino acid sequence.

| Property | Value | Technique |

|---|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₃ | - |

| Molecular Weight | 262.30 g/mol | MS |

| Exact Mass | 262.1317 g/mol | MS |

| Primary Fragmentation Site | Peptide bond N-terminal to Proline | MS/MS |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational structure of d-Phenylalanyl-l-proline.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. The infrared multiphoton dissociation (IRMPD) spectrum of the protonated heterodimer of proline and phenylalanine (ProPheH⁺) shows a peak for the free carboxyl O-H stretching vibration around 3565 cm⁻¹ and two broad peaks centered at 2935 and 3195 cm⁻¹. aip.org The spectrum of d-Phenylalanyl-l-proline would display characteristic absorption bands corresponding to its constituent functional groups. These include the N-H stretching of the primary amine, C=O stretching of the carboxylic acid and the amide bond (Amide I band), and the N-H bending of the amide bond (Amide II band). The aromatic C-H and C=C stretching vibrations from the phenylalanine residue would also be prominent. researchgate.net

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is complementary to FT-IR and is particularly useful for analyzing vibrations of non-polar bonds and for studies in aqueous solutions. nih.gov For d-Phenylalanyl-l-proline, Raman spectroscopy can be used to identify vibrations of the phenyl ring of phenylalanine and the pyrrolidine (B122466) ring of proline. pitt.eduresearchgate.net The amide bands (Amide I and III) are also observable and are sensitive to the peptide backbone conformation. nih.gov

| Functional Group / Vibration | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3565 (free), 2500-3300 (H-bonded) | FT-IR |

| N-H Stretch (Amine/Amide) | 3100-3500 | FT-IR |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | FT-IR, Raman |

| C=O Stretch (Amide I) | 1630-1680 | FT-IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | FT-IR |

| N-H Bend (Amide II) | 1510-1570 | FT-IR |

| Phenyl Ring Breathing | ~1000 | Raman |

Other Analytical Techniques

Optical Rotation Measurement

Optical rotation is a critical technique for characterizing chiral molecules like d-Phenylalanyl-l-proline. As a chiral compound, it rotates the plane of polarized light. The specific rotation is a characteristic physical property that depends on the concentration of the solute, the solvent, temperature, and the wavelength of the light source. tandfonline.com

The d-phenylalanine (B559541) component is dextrorotatory, while the l-proline component is levorotatory. rsc.org The net optical rotation of the dipeptide will be a composite of the contributions from both chiral centers. The measurement is performed using a polarimeter and is essential for confirming the stereochemical identity of the compound. The optical rotation of amino acids is highly sensitive to molecular geometry and can even change sign with different conformers. researchgate.net

Quantitative Elemental Analysis

Quantitative elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This technique is used to confirm the empirical and molecular formula of d-Phenylalanyl-l-proline (C₁₄H₁₈N₂O₃). The experimentally determined percentages are compared with the theoretically calculated values to verify the purity of the sample.

| Element | Theoretical Percentage | Reported Experimental Percentage medkoo.com |

|---|---|---|

| Carbon (C) | 64.11% | 64.11% |

| Hydrogen (H) | 6.92% | 6.92% |

| Nitrogen (N) | 10.68% | 10.68% |

| Oxygen (O) | 18.30% | 18.30% |

X-ray Powder Diffraction (XRPD) for Solid-State Structure Determination

X-ray Powder Diffraction (XRPD) is a powerful technique for analyzing the solid-state structure of crystalline materials. It provides information on the crystal lattice, phase purity, and polymorphism. The sample is irradiated with X-rays, and the diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid.

Research Applications and Broader Scientific Implications of D Phenylalanyl L Proline in in Vitro Systems

d-Phenylalanyl-l-Proline as a Probe for Enzymatic Mechanism Studies

While specific studies focusing solely on the linear dipeptide d-Phenylalanyl-l-proline as an enzymatic probe are not extensively documented, its constituent amino acids and related structures provide insights into its potential applications. The presence of a D-amino acid makes the peptide bond resistant to cleavage by many standard proteases, which are stereospecific for L-amino acids. This inherent stability allows it to be used as a tool to study enzyme active sites without being rapidly degraded.

For instance, peptides containing D-amino acids are known to be poor substrates for certain enzymes, and their interactions can help in mapping the steric and stereochemical constraints of an enzyme's active site. The cyclic form, cFP, has been shown to inhibit DNA topoisomerase I activity in in vitro assays, suggesting its potential as a molecular probe to investigate the mechanism of this essential enzyme involved in DNA replication and transcription. nih.gov

Utilization in Investigating Protein-Protein and Peptide-Protein Interactions

The interaction between aromatic residues and proline is a significant factor in protein structure and recognition. researchgate.netnih.gov These aromatic-proline interactions can influence protein folding and stability. researchgate.netnih.gov The phenylalanine residue in d-Phenylalanyl-l-proline can participate in CH/π interactions, which are important in the binding of proline-rich motifs to protein domains such as SH3 and WW domains. researchgate.net

In vitro studies using model peptides have demonstrated that aromatic-proline sequences have a higher propensity to adopt specific conformations, which can be critical for molecular recognition. nih.gov The d-phenylalanine (B559541) in the dipeptide introduces a non-natural configuration that can be used to probe the specificity and tolerance of protein binding pockets. While direct studies on d-Phenylalanyl-l-proline are limited, the principles of aromatic-proline interactions suggest its utility as a chemical tool to investigate the binding preferences and mechanisms of proline-rich sequence recognition by various proteins. researchgate.net

Applications in the Development of Research Tools for Biochemical Assays

The stability of peptides containing D-amino acids against enzymatic degradation is a valuable characteristic for the development of robust biochemical assays. mdpi.com Peptides that can maintain their integrity over the course of an experiment are useful as standards, competitors, or probes in various assay formats.

The cyclic dipeptide cFP has been utilized in in vitro studies to investigate cellular responses to DNA damage, indicating its utility as a research tool to induce specific cellular states for further biochemical analysis. nih.govnih.gov For example, its ability to induce reactive oxygen species (ROS) and subsequent DNA damage response can be harnessed in assays designed to screen for protective agents or to study the signaling pathways involved in DNA repair.

Contributions to the Understanding of Non-Canonical Amino Acid Integration into Peptidic Structures

The incorporation of non-canonical amino acids, such as D-phenylalanine, into peptides is a key strategy for developing novel therapeutics with improved stability and activity. mdpi.com The study of peptides like d-Phenylalanyl-l-proline contributes to our understanding of how these non-natural building blocks influence peptide structure and function.

Research into the effects of D-amino acid substitution in peptides has shown that it can enhance resistance to proteolytic degradation. mdpi.com Furthermore, the presence of a D-amino acid can alter the peptide's conformational preferences, which can in turn affect its biological activity. While extensive research on the specific contributions of d-Phenylalanyl-l-proline is not available, the broader field of non-canonical amino acid incorporation benefits from the characterization of such simple dipeptides as foundational models. ucl.ac.uknih.govnih.gov

Fundamental Research on Cellular Processes and Pathways Influenced by the Dipeptide (e.g., Cell Growth, Apoptosis, DNA Damage Response, ROS Production in Mammalian Cells in vitro)

A significant body of in vitro research has focused on the effects of cyclo(phenylalanine-proline) (cFP) on mammalian cells. These studies have revealed its capacity to modulate several critical cellular processes.

Cell Growth and Apoptosis: High concentrations of cFP have been shown to induce cell growth arrest and apoptosis in colon cancer cells (HT-29). nih.gov This is mediated through the activation of caspase-3 and cleavage of Poly ADP ribose polymerase (PARP). nih.gov

DNA Damage Response: Treatment of mammalian cells with cFP has been demonstrated to induce DNA double-strand breaks. nih.govnih.gov This is evidenced by the phosphorylation of H2AX (a marker for DNA double-strand breaks) and the activation of the ATM-CHK2 signaling pathway, a key component of the DNA damage response. nih.govnih.gov

ROS Production: The induction of DNA damage by cFP is linked to an increase in intracellular reactive oxygen species (ROS). nih.govnih.gov Studies have shown that cFP treatment leads to the suppression of genes involved in ROS scavenging and production. nih.govnih.gov Furthermore, cFP can cause perturbation of the mitochondrial membrane, leading to increased production of superoxide, a major form of ROS. nih.govnih.gov

| Cellular Process | Cell Line | Concentration of cFP | Observed Effect | Reference |

| Cell Growth and Apoptosis | HT-29 colon cancer cells | High concentration | Induction of cell growth arrest and apoptosis. | nih.gov |

| DNA Damage | INT-407 cells | 1 mM | Induction of DNA double-strand breaks and phosphorylation of H2AX. | nih.govnih.gov |

| ROS Production | INT-407 cells | 1 mM | Increased intracellular ROS, particularly superoxide. | nih.govnih.gov |

Q & A

Q. How can proteomics identify off-target effects of d-phenylalanyl-l-proline in high-throughput screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.